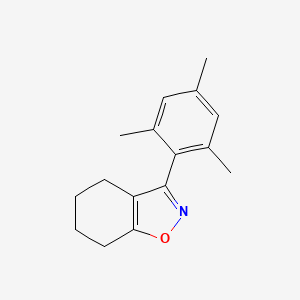

3-(2,4,6-Trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Beschreibung

EVP-21 ist ein selektiver Aktivator des transienten Rezeptorpotenzial-Mucolipin-3-Kanals (TRPML3), der zur Familie der transienten Rezeptorpotenzialkanäle (TRP) gehört. Diese Kanäle sind an verschiedenen physiologischen Prozessen beteiligt, darunter die Ionenhomöostase, der Membrantransport und die Signaltransduktion .

Eigenschaften

Molekularformel |

C16H19NO |

|---|---|

Molekulargewicht |

241.33 g/mol |

IUPAC-Name |

3-(2,4,6-trimethylphenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole |

InChI |

InChI=1S/C16H19NO/c1-10-8-11(2)15(12(3)9-10)16-13-6-4-5-7-14(13)18-17-16/h8-9H,4-7H2,1-3H3 |

InChI-Schlüssel |

GRAUWLSWADZYAL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)C)C2=NOC3=C2CCCC3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

EVP-21 wird als aromatisches Analogon des Isoxazolins SN-2 synthetisiert, wobei eine anellierte Cyclohexan-Einheit anstelle einer Bicycloheptan-Einheit vorhanden ist . Die spezifischen Synthesewege und Reaktionsbedingungen für EVP-21 sind im öffentlichen Bereich nicht umfassend dokumentiert. Es ist bekannt, dass die Synthese komplexe organische Reaktionen und eine präzise Kontrolle der Reaktionsbedingungen beinhaltet, um die gewünschte Molekülstruktur zu erreichen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für EVP-21 sind in der verfügbaren Literatur nicht explizit dargestellt. Angesichts seiner speziellen Anwendung in der wissenschaftlichen Forschung wird es wahrscheinlich in kontrollierten Laborumgebungen hergestellt, anstatt in der großtechnischen industriellen Produktion.

Analyse Chemischer Reaktionen

Arten von Reaktionen

EVP-21 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Die spezifischen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind nicht umfassend dokumentiert. Typische Reagenzien für solche Reaktionen können Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren umfassen, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu oxidierten Derivaten von EVP-21 führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

EVP-21 entfaltet seine Wirkung durch die selektive Aktivierung des TRPML3-Kanals. Diese Aktivierung führt zur Öffnung des Kanals und dem anschließenden Einstrom von Kationen, wie z. B. Calcium, in die Zelle. Die beteiligten molekularen Zielstrukturen umfassen den TRPML3-Kanal selbst und die betroffenen Pfade umfassen diejenigen, die mit der Ionenhomöostase und der Signaltransduktion zusammenhängen.

Wirkmechanismus

EVP-21 exerts its effects by selectively activating the TRPML3 channel. This activation leads to the opening of the channel and the subsequent flow of cations, such as calcium, into the cell. The molecular targets involved include the TRPML3 channel itself, and the pathways affected include those related to ion homeostasis and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

TRPML1- und TRPML2-Aktivatoren: Andere Verbindungen, die verschiedene Mitglieder der TRPML-Familie aktivieren, jede mit einzigartigen strukturellen und funktionellen Eigenschaften.

Einzigartigkeit von EVP-21

EVP-21 ist einzigartig aufgrund seiner selektiven Aktivierung von TRPML3-Kanälen und seiner spezifischen molekularen Struktur, die ein aromatisches Analogon von Isoxazolin mit einer anellierten Cyclohexan-Einheit umfasst . Diese einzigartige Struktur ermöglicht eine gezielte Aktivierung von TRPML3-Kanälen, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.